![molecular formula C20H30S2 B14266750 3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) CAS No. 138118-22-6](/img/structure/B14266750.png)
3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[410]hept-3-ene) is a chemical compound characterized by its unique bicyclic structure and the presence of disulfide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) typically involves the reaction of 7,7-dimethylbicyclo[4.1.0]hept-3-ene with a disulfide-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where one of the bicyclic units is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Varied products depending on the nucleophile used.
科学研究应用
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) involves its ability to form disulfide bonds. These bonds can interact with thiol groups in proteins, leading to cross-linking and stabilization of protein structures. This property is particularly useful in biological and medical applications where protein stability is crucial.
相似化合物的比较
Similar Compounds
3,3’-[Disulfanediylbis(methylene)]dithiophene: Similar in structure but contains thiophene rings instead of bicyclic units.
3-Carene: A bicyclic compound with a similar core structure but lacks disulfide linkages.
Uniqueness
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[41
属性
CAS 编号 |
138118-22-6 |
|---|---|
分子式 |
C20H30S2 |
分子量 |
334.6 g/mol |
IUPAC 名称 |
3-[[(7,7-dimethyl-3-bicyclo[4.1.0]hept-3-enyl)methyldisulfanyl]methyl]-7,7-dimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C20H30S2/c1-19(2)15-7-5-13(9-17(15)19)11-21-22-12-14-6-8-16-18(10-14)20(16,3)4/h5-6,15-18H,7-12H2,1-4H3 |
InChI 键 |
CZPXUHZPBMOMDF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2C1CC(=CC2)CSSCC3=CCC4C(C3)C4(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


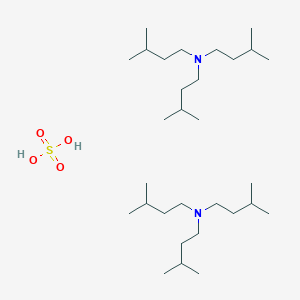
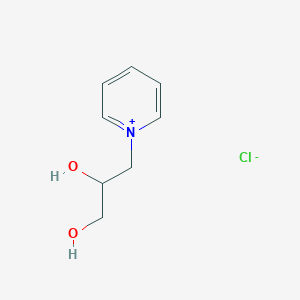
methanone](/img/structure/B14266678.png)
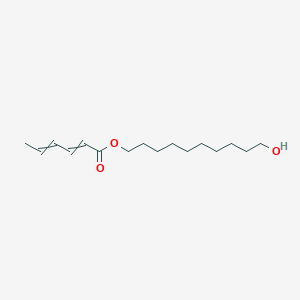
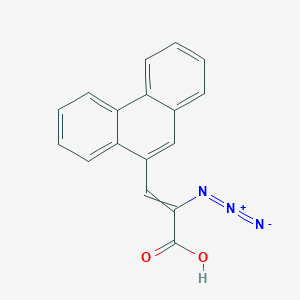
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
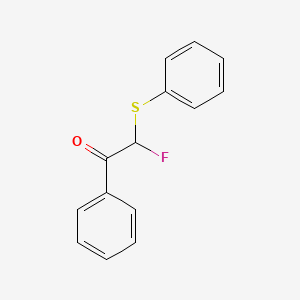
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)

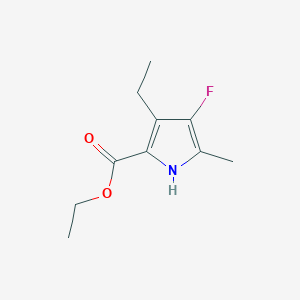
![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)

![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
